2,4,6-Trimethylbenzenesulfonic acid

Description

The exact mass of the compound 2-Mesitylenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5233. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Trimethylbenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethylbenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

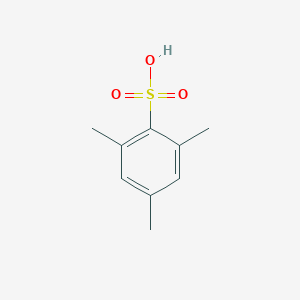

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFQSRIDYRFTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188076 | |

| Record name | Mesitylene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-83-6 | |

| Record name | 2,4,6-Trimethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitylene-2-sulfonic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mesitylenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesitylene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesitylene-2-sulphonic acid, dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITYLENE-2-SULFONIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7T8KN72DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trimethylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 2,4,6-trimethylbenzenesulfonic acid, a compound of significant interest in various chemical and pharmaceutical applications. This document moves beyond a simple cataloging of data points to offer insights into the practical implications of these properties, grounded in established scientific principles.

Introduction: The Significance of 2,4,6-Trimethylbenzenesulfonic Acid

2,4,6-Trimethylbenzenesulfonic acid, also known as mesitylenesulfonic acid, is an aromatic sulfonic acid that plays a crucial role as a strong, non-oxidizing acid catalyst in a variety of organic reactions. Its bulky trimethyl-substituted phenyl group confers unique solubility and reactivity characteristics, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its physical properties is paramount for its effective handling, application in reaction design, and for the development of robust and reproducible synthetic protocols. This guide will delve into the key physical characteristics of both the anhydrous and dihydrate forms of this important reagent.

Molecular Structure and Key Identifiers

A thorough understanding of a compound's physical properties begins with its molecular identity.

-

Molecular Formula: C₉H₁₂O₃S[1]

-

Molecular Weight: 200.25 g/mol (anhydrous)[1], 236.29 g/mol (dihydrate)

-

CAS Registry Number: 3453-83-6 (anhydrous)[1], 835617-36-2 (dihydrate)

-

Synonyms: Mesitylenesulfonic acid, 2-Mesitylenesulfonic acid[1]

The structure of 2,4,6-trimethylbenzenesulfonic acid is characterized by a benzene ring substituted with a sulfonic acid group (-SO₃H) and three methyl groups (-CH₃) at the 2, 4, and 6 positions. This substitution pattern is critical to its chemical behavior.

Caption: 2D structure of 2,4,6-trimethylbenzenesulfonic acid.

Tabulated Physical Properties

For ease of comparison and quick reference, the key physical properties of both the anhydrous and dihydrate forms are summarized below. It is crucial to distinguish between these two forms, as the presence of water of hydration significantly alters properties such as melting point and molecular weight.

| Property | Anhydrous 2,4,6-trimethylbenzenesulfonic acid | 2,4,6-trimethylbenzenesulfonic acid dihydrate | Source(s) |

| Appearance | White to gray crystalline solid | Solid | [2] |

| Molecular Formula | C₉H₁₂O₃S | C₉H₁₂O₃S·2H₂O | [1] |

| Molecular Weight | 200.25 g/mol | 236.29 g/mol | [1] |

| Melting Point | 55-57 °C | 74-78 °C | [3] |

| Boiling Point | No data available | No data available | |

| Density | 1.243 g/cm³ | No data available | [4] |

| Flash Point | > 110 °C (> 230 °F) | No data available | [4] |

| pKa | No experimental data available. Estimated to be strongly acidic. | No experimental data available. Estimated to be strongly acidic. | |

| Solubility | Soluble in toluene (almost transparent) | Soluble in water | [5] |

In-depth Discussion of Physical Properties

Melting Point: A Tale of Two Forms

The significant difference in the melting points of the anhydrous (55-57 °C) and dihydrate (74-78 °C) forms underscores the importance of sample purity and handling. The presence of water in the crystal lattice of the dihydrate leads to stronger intermolecular forces, thus requiring more energy to break the crystal structure. For researchers, this means that exposure of the anhydrous form to atmospheric moisture can lead to the formation of the dihydrate, resulting in a change in the observed melting point and potentially impacting reaction outcomes.

Acidity (pKa)

Solubility Profile: The Influence of Structure

The solubility of 2,4,6-trimethylbenzenesulfonic acid is a direct consequence of its molecular structure. The polar sulfonic acid group imparts a degree of water solubility, particularly for the dihydrate form. Conversely, the nonpolar mesitylene (trimethylbenzene) portion of the molecule provides solubility in organic solvents. The anhydrous form is noted to be soluble in toluene.[5] This dual solubility profile is advantageous in organic synthesis, allowing it to be used in a variety of reaction media.

Experimental Protocols

To ensure the scientific integrity of research, the accurate determination of physical properties is essential. The following are generalized, yet robust, protocols for key physical property measurements.

Determination of Melting Point

The melting point of 2,4,6-trimethylbenzenesulfonic acid can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate should be reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is the end of the range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound or verifying the properties of a known one.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, diethyl ether, toluene).

-

Sample Preparation: A small, measured amount of 2,4,6-trimethylbenzenesulfonic acid (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: The chosen solvent is added portion-wise (e.g., 0.1 mL at a time) with agitation after each addition.

-

Observation: The sample is observed for dissolution. The point at which the solid completely dissolves is noted to estimate the solubility.

Handling and Safety Considerations

As a strong acid, 2,4,6-trimethylbenzenesulfonic acid and its dihydrate are corrosive and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

The physical properties of 2,4,6-trimethylbenzenesulfonic acid are a direct reflection of its molecular structure and are critical to its successful application in research and development. This guide has provided a detailed overview of these properties, emphasizing the distinction between the anhydrous and dihydrate forms. A thorough understanding of its melting point, acidity, and solubility will enable scientists to utilize this versatile reagent with greater precision and safety, ultimately contributing to the advancement of chemical synthesis and drug discovery.

References

-

ChemBK. 2,4,6-Trimethylbenzenesulfonyl Chloride. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2,4,6-Trimethylbenzenesulfonic acid(3453-83-6) 1H NMR spectrum [chemicalbook.com]

- 4. CN100569726C - Synthetic Technology of 2,4,6-Trimethylbenzoic Acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2,4,6-Trimethylbenzenesulfonic Acid for Advanced Research Applications

This guide provides an in-depth exploration of 2,4,6-trimethylbenzenesulfonic acid, a vital reagent in modern organic synthesis and drug development. Known commonly as mesitylenesulfonic acid, its unique combination of strong acidity and steric bulk makes it an invaluable tool for researchers and chemists. This document will delve into its fundamental properties, synthesis protocols, diverse applications, and critical safety considerations, offering field-proven insights for its effective utilization.

Core Compound Identification and Physicochemical Properties

2,4,6-Trimethylbenzenesulfonic acid is a strong organic acid belonging to the arylsulfonic acid family. Its structure is characterized by a sulfonic acid moiety attached to a mesitylene (1,3,5-trimethylbenzene) ring. This substitution pattern is key to its utility, as the three methyl groups provide significant steric hindrance around the acidic proton. The compound is most commonly available in its anhydrous and dihydrate forms.

A summary of its key identifiers and properties is presented below for quick reference.

| Property | Value | Citation(s) |

| Chemical Name | 2,4,6-Trimethylbenzenesulfonic acid | [1] |

| Synonym(s) | Mesitylenesulfonic acid | [2] |

| CAS Number (Anhydrous) | 3453-83-6 | [1] |

| CAS Number (Dihydrate) | 835617-36-2 | [3] |

| Molecular Formula | C₉H₁₂O₃S | [1] |

| Molecular Weight (Anhydrous) | 200.25 g/mol | [1] |

| Molecular Weight (Dihydrate) | 236.29 g/mol | |

| Appearance | White crystalline solid or powder | [1] |

| Acidity (pKa) | Strong acid, comparable to other arylsulfonic acids like p-toluenesulfonic acid (pKa ≈ -2.8) | [4] |

Synthesis of 2,4,6-Trimethylbenzenesulfonic Acid

The primary industrial and laboratory synthesis of 2,4,6-trimethylbenzenesulfonic acid is achieved through the electrophilic aromatic sulfonation of mesitylene (1,3,5-trimethylbenzene).[3] The choice of sulfonating agent is critical to the reaction's efficiency and purity of the final product.

Synthetic Rationale and Mechanistic Insight

The sulfonation of mesitylene is a classic example of an electrophilic aromatic substitution reaction. The benzene ring of mesitylene is highly activated towards electrophiles due to the electron-donating inductive effects of the three methyl groups. The electrophile, typically sulfur trioxide (SO₃) or its equivalent, attacks the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity and yields the final sulfonic acid product. The use of strong acids like sulfuric acid or oleum serves to generate the highly electrophilic SO₃ in situ.

Experimental Protocol: Sulfonation of Mesitylene

The following protocol describes a general procedure for the synthesis of 2,4,6-trimethylbenzenesulfonic acid.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Concentrated Sulfuric Acid (98%) or Oleum (fuming sulfuric acid)

-

Ice bath

-

Reaction flask with magnetic stirrer

-

Dropping funnel

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice bath to maintain a low temperature.

-

Charge Reactants: Add a measured amount of mesitylene to the reaction flask.

-

Addition of Sulfonating Agent: Slowly add the sulfonating agent (e.g., concentrated sulfuric acid) dropwise to the stirred mesitylene via a dropping funnel. It is crucial to control the rate of addition to manage the exothermic nature of the reaction and prevent the formation of byproducts.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified period (typically 2-4 hours) to ensure complete conversion.

-

Workup and Isolation: Carefully quench the reaction by pouring the mixture over crushed ice. The product, 2,4,6-trimethylbenzenesulfonic acid, will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid. The crude product can be further purified by recrystallization from water to yield the dihydrate form.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2,4,6-trimethylbenzenesulfonic acid.

Sources

An In-Depth Technical Guide to the Synthesis and Preparation of 2,4,6-Trimethylbenzenesulfonic Acid

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2,4,6-trimethylbenzenesulfonic acid, also known as mesitylenesulfonic acid. It is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of the practical and theoretical aspects of this important chemical intermediate.

Introduction: The Significance of 2,4,6-Trimethylbenzenesulfonic Acid

2,4,6-Trimethylbenzenesulfonic acid is a valuable organic compound characterized by a sulfonic acid group attached to a mesitylene (1,3,5-trimethylbenzene) ring.[1] This structure imparts unique properties, making it a versatile tool in organic synthesis. Its strong acidity allows it to function as a catalyst, while the bulky methyl groups can influence the stereochemistry and regioselectivity of reactions.[2] Consequently, it finds applications in the synthesis of dyes, pharmaceuticals, and specialty polymers.[2] This guide will delve into the established methods for its preparation, emphasizing the chemical principles that ensure a high-yield, high-purity product.

The Chemistry of Synthesis: Electrophilic Aromatic Sulfonation

The synthesis of 2,4,6-trimethylbenzenesulfonic acid is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3][4] In this process, an electrophile attacks the electron-rich aromatic ring of mesitylene, replacing a hydrogen atom.

The Electrophile: Sulfur Trioxide

The key electrophile in this reaction is sulfur trioxide (SO₃).[3][5] In the presence of concentrated sulfuric acid (H₂SO₄), SO₃, or its protonated form, is generated and becomes the active sulfonating agent.[3] The reaction is typically performed by heating the aromatic compound with sulfuric acid.[3]

Reaction Mechanism

The sulfonation of mesitylene proceeds through a well-established two-step mechanism, often referred to as the SE2 or arenium ion mechanism.[4]

-

Formation of the σ-complex (Arenium Ion): The electrophilic sulfur trioxide attacks the π-electron system of the mesitylene ring. This leads to the formation of a resonance-stabilized carbocation intermediate, also known as a σ-complex or arenium ion. This is the rate-determining step of the reaction.[4]

-

Deprotonation and Aromatization: A weak base, typically HSO₄⁻ present in the reaction medium, removes a proton from the carbon atom bearing the sulfonate group. This step restores the aromaticity of the ring, yielding the final product, 2,4,6-trimethylbenzenesulfonic acid.[4]

A visual representation of this mechanism is provided below.

Caption: Reaction mechanism for the sulfonation of mesitylene.

Experimental Protocol: Synthesis and Purification

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis and purification of 2,4,6-trimethylbenzenesulfonic acid.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Mesitylene (1,3,5-trimethylbenzene) | See protocol | Starting material |

| Concentrated Sulfuric Acid (98%) | See protocol | Sulfonating agent |

| Round-bottom flask | Appropriate size | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing | |

| Heating mantle | To control reaction temperature | |

| Ice bath | For cooling | |

| Buchner funnel and filter flask | For filtration |

Synthesis Procedure

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar.

-

Addition of Reactants: Carefully add a measured amount of mesitylene to the flask. While stirring, slowly add concentrated sulfuric acid. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.

-

Reaction: Heat the mixture to the desired temperature and maintain it for a specified period to ensure the completion of the reaction. The optimal temperature and time are critical for maximizing yield and minimizing side products.[1]

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice. This will precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water to remove any remaining sulfuric acid.

Purification

The crude 2,4,6-trimethylbenzenesulfonic acid can be purified by recrystallization from water to obtain the dihydrate form.[1] Dissolve the crude product in a minimal amount of hot water, then allow it to cool slowly to form crystals. The purified crystals can then be collected by filtration.

The overall experimental workflow is summarized in the diagram below.

Caption: Experimental workflow for the synthesis of 2,4,6-trimethylbenzenesulfonic acid.

Characterization of 2,4,6-Trimethylbenzenesulfonic Acid

To confirm the identity and purity of the synthesized product, several analytical techniques can be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. For 2,4,6-trimethylbenzenesulfonic acid, the spectrum will show characteristic signals for the aromatic protons and the methyl group protons.[6] The aromatic protons typically appear as a singlet, and the methyl protons will also appear as singlets with different chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon atoms in the molecule, further confirming its structure.

-

-

Melting Point: The melting point of the purified product can be compared to the literature value to assess its purity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the S=O and O-H stretches of the sulfonic acid group.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling of Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[8] Handle with extreme care and have a neutralizing agent (such as sodium bicarbonate) readily available in case of a spill.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 2,4,6-trimethylbenzenesulfonic acid via electrophilic aromatic sulfonation of mesitylene is a robust and well-understood process. By carefully controlling the reaction conditions and adhering to proper safety protocols, researchers can reliably produce this valuable chemical intermediate for a wide array of applications in organic synthesis. The detailed protocol and theoretical background provided in this guide serve as a comprehensive resource for scientists and professionals in the field.

References

- MDPI. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.

- Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide.

- (n.d.). The Role of 2,4,6-Trimethylbenzenesulfonic Acid in Advanced Organic Synthesis.

- PubChem. (n.d.). Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1).

- ECHEMI. (n.d.). 2,4,6-Trimethylbenzenesulfonic acid SDS, 3453-83-6 Safety Data Sheets.

- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.

- ResearchGate. (n.d.). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones.

- ChemicalBook. (n.d.). 2,4,6-Trimethylbenzenesulfonic acid(3453-83-6) 1H NMR spectrum.

- Echemi. (n.d.). Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1) Safety Data Sheets.

- PrepChem.com. (n.d.). Synthesis of 3-(((2,4,6-trimethylphenyl)methyl)amino)benzenesulfonic acid.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- ACS Publications. (n.d.). THE KINETICS OF THE REACTIONS OF AROMATIC HYDROCARBONS IN SULFURIC ACID. III. MESITYLENE. The Journal of Physical Chemistry.

- ChemicalBook. (n.d.). 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- CymitQuimica. (n.d.). 2,4,6-Trimethylbenzenesulfonic acid.

- Wikipedia. (n.d.). Aromatic sulfonation.

- (n.d.). The Chemical Synthesis of 2,4,6-Trimethylbenzenesulfonic Acid: Methods and Considerations.

- Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.

- NIH. (n.d.). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. PMC.

- (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 4. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2,4,6-Trimethylbenzenesulfonic acid(3453-83-6) 1H NMR [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Mesitylenesulfonic acid structure and chemical formula.

An In-depth Technical Guide to Mesitylenesulfonic Acid: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

Mesitylenesulfonic acid, also known as 2,4,6-trimethylbenzenesulfonic acid, is a potent organosulfur compound that serves as a strong, non-oxidizing acid catalyst in a multitude of organic transformations.[1][2] Derived from mesitylene, its unique structure, featuring three methyl groups flanking the sulfonic acid moiety, imparts distinct steric and solubility characteristics that are highly valued in both laboratory and industrial settings. Unlike simpler sulfonic acids such as p-toluenesulfonic acid (p-TsOH), the bulky nature of mesitylenesulfonic acid can offer unique selectivity in sterically demanding reactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its utility for researchers and professionals in organic synthesis and drug development.

Chemical Identity and Structure

Mesitylenesulfonic acid is an aromatic sulfonic acid. The presence of the sulfonic acid group (-SO3H) attached to the benzene ring renders it a strong acid, comparable in strength to mineral acids.[1] It is most commonly available and handled as its dihydrate form, which contains two molecules of water of crystallization.[1][3]

Chemical Formula:

The structural arrangement consists of a benzene ring with methyl groups at positions 2, 4, and 6, and a sulfonic acid group at position 1. This symmetrical substitution is key to its properties.

Caption: Chemical structure of 2,4,6-Mesitylenesulfonic acid.

Chemical and Physical Properties

A summary of the key properties of mesitylenesulfonic acid is presented below. The dihydrate is the most common commercial form.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₃S (Anhydrous) C₉H₁₂O₃S·2H₂O (Dihydrate) | [3][4][5] |

| Molecular Weight | 200.25 g/mol (Anhydrous) 236.29 g/mol (Dihydrate) | [3][4] |

| Appearance | Pale cream or white crystalline solid. | [1] |

| Melting Point | 74-78 °C (dihydrate, lit.) | |

| Solubility | Soluble in polar solvents like water and alcohols. | [1][4] |

| Acidity | Strong acid. | [1] |

| CAS Number | 3453-83-6 (Anhydrous) 835617-36-2 (Dihydrate) | [3][6] |

| Synonyms | 2,4,6-Trimethylbenzenesulfonic acid. | [1][6] |

The three electron-donating methyl groups slightly increase the electron density on the aromatic ring, while the bulky steric environment around the sulfonic acid group can influence its reactivity and catalytic behavior.

Synthesis and Purification

Mesitylenesulfonic acid is synthesized via the electrophilic aromatic sulfonation of mesitylene. This reaction is a cornerstone of aromatic chemistry, where sulfur trioxide (SO₃), typically from concentrated sulfuric acid, acts as the electrophile.

Synthesis Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds through a standard electrophilic aromatic substitution mechanism. The high concentration of methyl groups on the benzene ring makes it highly activated and directs the incoming electrophile (SO₃) to an unsubstituted position.

Caption: Simplified workflow for the synthesis of mesitylenesulfonic acid.

Experimental Protocol: Synthesis and Purification

The following protocol is adapted from established procedures and is intended for use by trained chemists.[7]

Materials:

-

Mesitylene

-

Concentrated Sulfuric Acid (98%)

-

Hydrochloric Acid (15%)

-

Calcium Chloride (anhydrous)

-

Mechanical Stirrer

-

Reflux Condenser

-

Steam Distillation Apparatus

-

Filtration apparatus (Büchner funnel or similar)

Procedure:

-

Sulfonation: In a flask equipped with a mechanical stirrer and reflux condenser, cautiously add an equal volume of concentrated sulfuric acid to mesitylene.

-

Heating: Warm the mixture on a water bath for approximately one hour with continuous stirring. This promotes the sulfonation reaction. The causality here is that elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

-

Crystallization: Allow the mixture to cool to room temperature. Mesitylenesulfonic acid will crystallize out of the solution, while any unreacted mesitylene remains as an oily layer on top.[7]

-

Filtration and Washing: Filter the crude crystals through a suitable filter (e.g., flannel or a fritted glass funnel). Wash the collected crystals with 60-70% sulfuric acid. This specific concentration is chosen as a self-validating step; it is acidic enough to keep the sulfonic acid protonated and prevent it from dissolving, while effectively washing away the less polar, unreacted mesitylene and other organic impurities.

-

Hydrolysis (De-sulfonation for Purification): Transfer the washed crystals to a flask containing 15% hydrochloric acid. Heat the mixture under reflux for 2-3 hours. This step hydrolyzes the sulfonic acid back to pure mesitylene, which is volatile.[7]

-

Steam Distillation: Purify the regenerated mesitylene via steam distillation. Separate the mesitylene layer from the distillate, dry it over anhydrous calcium chloride, and fractionally distill it to obtain pure mesitylene, which can then be re-sulfonated to yield high-purity mesitylenesulfonic acid.

Applications in Organic Synthesis

Mesitylenesulfonic acid is primarily used as a strong acid catalyst that is soluble in organic solvents.[2] Its non-oxidizing nature makes it a preferable alternative to sulfuric acid in reactions involving sensitive functional groups.

Acid Catalysis

It serves as an effective catalyst for a range of acid-catalyzed reactions, including:

-

Polymerization reactions[4]

Causality in Catalysis: The sulfonic acid donates a proton (H⁺) to a substrate molecule (e.g., the carbonyl oxygen of a carboxylic acid in an esterification), which activates the substrate towards nucleophilic attack. The bulky mesityl group can provide steric shielding, which may lead to different product distributions compared to less hindered acids like p-TsOH.

Catalytic Workflow: Fischer Esterification

The diagram below illustrates the catalytic role of mesitylenesulfonic acid (ArSO₃H) in the Fischer esterification of a carboxylic acid with an alcohol.

Caption: Catalytic cycle for Fischer esterification using mesitylenesulfonic acid.

Relevance in Drug Development

While not typically incorporated into final drug structures, sulfonic acids play a crucial role in drug development, primarily in salt formation.[9] The conversion of a basic active pharmaceutical ingredient (API) into a salt is a common strategy to improve its physicochemical properties, such as solubility, stability, and bioavailability.

Salt Formation

Strong acids like mesitylenesulfonic acid can be used to form stable, crystalline salts with basic APIs. The advantages offered by sulfonic acid salts are significant, making them an important tool for formulation chemists.[9]

A Note of Caution: Genotoxic Impurities

A significant concern in the pharmaceutical industry is the potential formation of genotoxic sulfonate esters.[9] These impurities can arise from the reaction between the sulfonic acid counter-ion and residual alcohols (e.g., methanol, ethanol) used as solvents during manufacturing. European regulators have highlighted this issue, necessitating rigorous risk assessment for all products that use a sulfonic acid counter-ion.[9]

The choice of a sterically hindered acid like mesitylenesulfonic acid could potentially mitigate this risk compared to less hindered acids like methanesulfonic acid (MSA), as the bulky methyl groups may sterically hinder the formation of the corresponding ester. However, this must be validated on a case-by-case basis through rigorous analytical testing. This consideration is a prime example of applying expert chemical principles to ensure the trustworthiness and safety of a pharmaceutical product.

Safety and Handling

Mesitylenesulfonic acid is a corrosive and hazardous chemical that requires careful handling.[10][11]

GHS Hazard Information:

-

Pictograms: GHS05 (Corrosion)

-

Signal Word: Danger[11]

-

Hazard Statements:

| Handling and Storage Recommendations[10][11][12][13] |

| Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield). |

| Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling. |

| Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area. |

| In case of Contact: For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. For skin contact, wash off immediately with plenty of water. |

Conclusion

Mesitylenesulfonic acid is a valuable and versatile strong organic acid. Its unique combination of strong acidity, solubility in organic media, and steric bulk makes it an effective catalyst for a variety of chemical transformations. For professionals in research and drug development, a thorough understanding of its properties, synthesis, and safe handling is essential. While its application in pharmaceutical salt formation is plausible, it must be approached with a comprehensive strategy to mitigate the risk of forming genotoxic impurities, underscoring the critical intersection of synthetic utility and rigorous safety validation.

References

- CymitQuimica.

- ChemBK. 2-Mesitylenesulfonic acid.

- Santa Cruz Biotechnology.

- GSRS.

- Organic Syntheses. Mesitylene.

- Alfa Aesar.

- SIELC Technologies.

- ChemicalBook.

- Pfaltz & Bauer.

- Sigma-Aldrich. 2-Mesitylenesulfonic acid 97 835617-36-2.

- Fisher Scientific.

- ECHEMI. 2,4,6-Trimethylbenzenesulfonic acid SDS.

- PubMed.

- ChemBK.

- Wikipedia. Sulfonic acid.

Sources

- 1. CAS 835617-36-2: Mesitylenesulfonic acid dihydrate [cymitquimica.com]

- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Mesitylene-2-sulphonic acid dihydrate | SIELC Technologies [sielc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

- 9. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

2,4,6-trimethylbenzenesulfonic acid dihydrate vs anhydrous form.

An In-depth Technical Guide to 2,4,6-trimethylbenzenesulfonic Acid: Dihydrate vs. Anhydrous Forms

Authored by a Senior Application Scientist

Introduction

2,4,6-trimethylbenzenesulfonic acid, also known as mesitylenesulfonic acid, is a strong organic acid widely utilized as a catalyst in various chemical transformations. Its efficacy in promoting reactions such as esterification, alkylation, and condensation makes it a valuable tool for researchers, scientists, and drug development professionals.[1] This compound is commercially available in two primary forms: the dihydrate and the anhydrous form. The choice between these two forms is not trivial and can have significant implications on the stoichiometry, kinetics, and outcome of a chemical reaction. This guide provides a comprehensive technical overview of the core differences between 2,4,6-trimethylbenzenesulfonic acid dihydrate and its anhydrous counterpart, offering insights into their properties, preparation, characterization, and practical applications.

Physicochemical Properties: A Comparative Analysis

The fundamental difference between the dihydrate and anhydrous forms of 2,4,6-trimethylbenzenesulfonic acid lies in the presence of two water molecules of hydration in the crystal lattice of the former. This seemingly small difference gives rise to distinct physicochemical properties that are critical for their appropriate selection and use in experimental work.

| Property | 2,4,6-trimethylbenzenesulfonic acid Dihydrate | 2,4,6-trimethylbenzenesulfonic acid Anhydrous |

| Molecular Formula | C₉H₁₆O₅S | C₉H₁₂O₃S |

| Molecular Weight | 236.29 g/mol | 200.25 g/mol [2] |

| CAS Number | 835617-36-2[3][4] | 3453-83-6[5] |

| Appearance | White crystalline solid | White solid |

| Hygroscopicity | Stable | Hygroscopic |

The presence of water of hydration in the dihydrate form results in a higher molecular weight. This is a crucial consideration for accurate stoichiometric calculations in chemical reactions. Failure to account for the water content will lead to an underestimation of the amount of the active catalytic species being added.

Furthermore, the anhydrous form is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This property necessitates careful storage and handling in a dry environment to prevent its conversion to the hydrated form. The hygroscopicity of organic compounds can be influenced by the presence of polar functional groups, such as the sulfonic acid group, which can form hydrogen bonds with water molecules.[7][8]

Synthesis and Preparation of the Anhydrous Form

2,4,6-trimethylbenzenesulfonic acid is typically synthesized through the sulfonation of mesitylene (1,3,5-trimethylbenzene). The resulting product is often isolated as the dihydrate. For applications requiring the absence of water, the anhydrous form must be prepared from the dihydrate.

Experimental Protocol: Dehydration of 2,4,6-trimethylbenzenesulfonic acid Dihydrate

-

Apparatus Setup: Place a known quantity of 2,4,6-trimethylbenzenesulfonic acid dihydrate in a round-bottom flask equipped with a magnetic stir bar.

-

Drying Process: Connect the flask to a vacuum line and heat it gently in an oil bath. The temperature should be maintained below the melting point of the anhydrous form to avoid decomposition.

-

Monitoring: Continue heating under vacuum until a constant weight is achieved, indicating the complete removal of water.

-

Storage: Once cooled to room temperature under vacuum, the resulting anhydrous 2,4,6-trimethylbenzenesulfonic acid should be immediately transferred to a desiccator for storage to prevent moisture reabsorption.

Caption: Analytical workflow for differentiating the dihydrate and anhydrous forms.

Implications in Research and Drug Development

The choice between the dihydrate and anhydrous forms of 2,4,6-trimethylbenzenesulfonic acid can have profound effects on the outcome of a chemical process.

-

Catalytic Activity: In many organic reactions, water can act as a poison to the catalyst or participate in unwanted side reactions, such as hydrolysis. The use of the anhydrous form is often preferred in moisture-sensitive reactions to ensure higher yields and product purity.

-

Reaction Stoichiometry: As previously mentioned, the difference in molecular weight between the two forms must be accounted for to ensure accurate molar ratios of reactants and catalysts.

-

Drug Formulation: In the context of drug development, the hydration state of an active pharmaceutical ingredient (API) or an excipient can influence its solubility, dissolution rate, and stability. While 2,4,6-trimethylbenzenesulfonic acid is primarily used as a catalyst and not an API, understanding its hydration behavior is crucial for process control and consistency in pharmaceutical manufacturing. [1]

Storage, Handling, and Safety

Both forms of 2,4,6-trimethylbenzenesulfonic acid are strong acids and should be handled with appropriate safety precautions. [9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. [5]* Storage: The dihydrate form is relatively stable and can be stored at room temperature. The anhydrous form, due to its hygroscopic nature, must be stored in a tightly sealed container in a desiccator to prevent moisture absorption. [6][10]* Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors. [11]In case of skin or eye contact, rinse immediately with copious amounts of water. [5]

Conclusion

The dihydrate and anhydrous forms of 2,4,6-trimethylbenzenesulfonic acid, while chemically similar, possess distinct physical properties that have significant practical implications. The presence of water of hydration in the dihydrate affects its molecular weight and stability, while the hygroscopic nature of the anhydrous form demands careful handling and storage. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for achieving reproducible and optimal results in their synthetic endeavors. The appropriate choice of form, coupled with accurate characterization and proper handling, will ensure the successful application of this versatile and powerful acid catalyst.

References

-

Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]

-

ResearchGate. (2016, February 7). Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. [Link]

-

ASIA Chemical. (2025, September 30). What Is The Production Process Of Sulfonic Acid?. [Link]

-

Corrosionpedia. (2024, July 19). Sulfonic Acid. [Link]

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. [Link]

-

ACS Publications. (n.d.). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. [Link]

-

National Institutes of Health. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]

-

MDPI. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]

-

ResearchGate. (2021, May 12). (PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]

-

Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. [Link]

-

ResearchGate. (n.d.). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. [Link]

-

PubMed. (2007, October 1). Sulfur X-ray absorption and vibrational spectroscopic study of sulfur dioxide, sulfite, and sulfonate solutions and of the substituted sulfonate ions X3CSO3- (X = H, Cl, F). [Link]

-

MDPI. (n.d.). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. [Link]

-

Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

-

ACS Publications. (n.d.). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. [Link]

-

Lead Sciences. (n.d.). 2,4,6-Trimethylbenzenesulfonic acid dihydrate. [Link]

-

RSC Publishing. (n.d.). Hydration structure of strongly bound water on the sulfonic acid group in a Nafion membrane studied by infrared spectroscopy and quantum chemical calculation. [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. [Link]

-

PubMed. (2008, May 15). Determination of sulfonic acids and alkylsulfates by ion chromatography in water. [Link]

-

Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]

-

Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

-

MDPI. (n.d.). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. [Link]

-

ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]

-

PMC. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]

-

PubChem. (n.d.). Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonic acid. [Link]

- Google Patents. (n.d.). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.

-

ACS Nano. (2026, January 21). Mechanically Strengthened Graphene Oxide: Covalent Organic Framework Membranes for Monovalent/Divalent Cation Selectivity via Electrodialysis. [Link]

- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

-

NIST WebBook. (n.d.). Benzenesulfonic acid, 4-methyl-. [Link]

-

PubChem. (n.d.). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. [Link]

Sources

- 1. capitalresin.com [capitalresin.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,4,6-Trimethylbenzenesulfonic acid dihydrate - Lead Sciences [lead-sciences.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]

- 9. corrosionpedia.com [corrosionpedia.com]

- 10. assets.ctfassets.net [assets.ctfassets.net]

- 11. capitalresin.com [capitalresin.com]

An In-Depth Technical Guide to the Solubility of 2,4,6-Trimethylbenzenesulfonic Acid in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4,6-trimethylbenzenesulfonic acid in organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document furnishes a robust framework for researchers to determine its solubility profiles. The guide elucidates the molecular factors governing the solubility of arylsulfonic acids, outlines detailed experimental protocols for accurate solubility determination, and provides predicted solubility behaviors in various common organic solvents based on established chemical principles and data from analogous compounds. This guide is intended to be a vital resource for scientists and professionals engaged in chemical synthesis, purification, and formulation development involving 2,4,6-trimethylbenzenesulfonic acid.

Introduction: The Scientific Imperative for Understanding Solubility

2,4,6-Trimethylbenzenesulfonic acid, a member of the arylsulfonic acid family, is a strong organic acid with significant applications in catalysis, as a counter-ion in pharmaceuticals, and as an intermediate in organic synthesis. Its efficacy in these roles is intrinsically linked to its solubility in various reaction and purification media. A thorough understanding of its solubility behavior is paramount for optimizing reaction kinetics, designing efficient purification strategies such as recrystallization, and developing stable formulations.

This guide addresses the critical need for a centralized resource on the solubility of 2,4,6-trimethylbenzenesulfonic acid. By integrating theoretical principles with practical, field-proven experimental methodologies, we empower researchers to navigate the challenges associated with the handling and application of this versatile compound.

Molecular Architecture and its Influence on Solubility

The solubility of 2,4,6-trimethylbenzenesulfonic acid is a direct consequence of its molecular structure, which features a polar sulfonic acid group (-SO₃H) attached to a nonpolar aromatic ring substituted with three methyl groups.

-

The Polar Sulfonic Acid Group: The -SO₃H group is highly polar and capable of forming strong hydrogen bonds. This functional group is the primary driver for the compound's solubility in polar solvents.[1] The strong acidity of the sulfonic acid group (pKa typically in the range of -1 to 2) means it can readily donate a proton, further enhancing its interaction with polar and protic solvents.[1]

-

The Nonpolar Mesitylene Moiety: The 2,4,6-trimethylphenyl group (mesitylene) is nonpolar and contributes to the compound's solubility in less polar organic solvents. The three methyl groups increase the steric bulk and the nonpolar surface area of the molecule compared to benzenesulfonic acid.

The interplay between the hydrophilic sulfonic acid group and the lipophilic trimethylphenyl group dictates the overall solubility profile. This balance suggests that 2,4,6-trimethylbenzenesulfonic acid will exhibit favorable solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions, while its solubility in nonpolar solvents is expected to be limited.

Qualitative Solubility Profile: An Expert Assessment

While precise quantitative data is not extensively available in the public domain, a qualitative assessment of solubility in common organic solvents can be predicted based on the "like dissolves like" principle and data from structurally related compounds such as p-toluenesulfonic acid and benzenesulfonic acid.[2][3]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily solvating the polar sulfonic acid group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents possess a significant dipole moment that can interact with the polar sulfonic acid group. The absence of a hydroxyl group may result in slightly lower solubility compared to protic solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The lack of polarity in these solvents provides no favorable interactions with the highly polar sulfonic acid group, leading to poor solvation. While the trimethylphenyl group has some affinity for these solvents, it is not sufficient to overcome the strong intermolecular forces of the sulfonic acid. |

Note: The dihydrate form of 2,4,6-trimethylbenzenesulfonic acid is common and its water of hydration can influence solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of comprehensive published data, the ability to experimentally determine the solubility of 2,4,6-trimethylbenzenesulfonic acid is a critical skill. The following protocol is a self-validating system designed for accuracy and reproducibility.

Synthesis and Purification of 2,4,6-Trimethylbenzenesulfonic Acid

A reliable solubility study begins with a pure sample. A common synthetic route involves the sulfonation of mesitylene.[4]

Protocol for Synthesis:

-

In a fume hood, cautiously add 1,3,5-trimethylbenzene (mesitylene) to an equal molar amount of concentrated sulfuric acid at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly and carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

Protocol for Purification by Recrystallization:

-

Dissolve the crude 2,4,6-trimethylbenzenesulfonic acid in a minimum amount of a suitable hot solvent. Based on the predicted solubility, ethanol is a good starting point.[5]

-

If the solution is colored, a small amount of activated charcoal can be added and the solution heated briefly before hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to a constant weight.

The purity of the synthesized and purified compound should be confirmed by melting point determination and spectroscopic methods (e.g., NMR, IR).

Gravimetric Method for Solubility Determination

This method is a straightforward and reliable way to determine solubility.

Experimental Workflow:

Caption: Gravimetric solubility determination workflow.

Detailed Protocol:

-

Equilibration: To a series of sealed vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess of purified 2,4,6-trimethylbenzenesulfonic acid to each vial to create a saturated solution.

-

Agitation: Place the vials in a constant temperature shaker bath and agitate for 24-48 hours to ensure equilibrium is reached.

-

Sampling: After the equilibration period, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette equipped with a filter tip or a syringe with a filter.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the acid.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = [(mass of vial + solute) - (mass of empty vial)] / (volume of aliquot in mL) * 100

Factors Influencing Solubility

Several factors can influence the solubility of 2,4,6-trimethylbenzenesulfonic acid:

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is a critical parameter to control during experimental determination and a key principle in purification by recrystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent polarity that matches the overall polarity of 2,4,6-trimethylbenzenesulfonic acid will generally lead to higher solubility.

-

Presence of Water: The presence of even small amounts of water can significantly impact solubility, particularly in less polar organic solvents. Water can hydrate the sulfonic acid group, potentially increasing its solubility in some organic media.

-

Purity of the Solute and Solvent: Impurities in either the 2,4,6-trimethylbenzenesulfonic acid or the solvent can affect the measured solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,4,6-trimethylbenzenesulfonic acid in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers are equipped to generate the critical data needed for the effective application of this important chemical compound. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research and development.

References

-

ChemBK. (n.d.). BENZENE SULFONIC ACID TECHNICAL GRADE. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2021, December 21). Sulfonic acid. Retrieved from [Link]

-

ChemBK. (n.d.). Methylbenzenesulfonic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2,4,6-Trimethylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,4,6-trimethylbenzenesulfonic acid. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights to offer a comprehensive understanding of the characterization of this important chemical compound.

Introduction

2,4,6-Trimethylbenzenesulfonic acid, also known as mesitylenesulfonic acid, is an organic sulfonic acid with the chemical formula C₉H₁₂O₃S.[1][2] Its structure consists of a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions and a sulfonic acid group at the 1 position. This substitution pattern lends the molecule a high degree of symmetry. The compound is often used as a catalyst in organic synthesis.[3] A thorough understanding of its spectroscopic data is crucial for its identification, purity assessment, and quality control in research and industrial applications.

Molecular Structure and Symmetry

The symmetrical nature of 2,4,6-trimethylbenzenesulfonic acid is a key determinant of its spectroscopic characteristics. The molecule possesses a C₂ᵥ symmetry axis, which simplifies its NMR spectra by rendering certain protons and carbons chemically equivalent.

Caption: Molecular structure of 2,4,6-trimethylbenzenesulfonic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4,6-trimethylbenzenesulfonic acid is relatively simple due to the molecule's symmetry. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.[4]

Experimental Data

A ¹H NMR spectrum of 2,4,6-trimethylbenzenesulfonic acid in DMSO-d₆ (399.65 MHz) shows the following signals:[4]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.81 | Singlet | Ar-H |

| ~5.84 | Broad Singlet | -SO₃H |

| ~2.51 | Singlet | p-CH₃ |

| ~2.19 | Singlet | o-CH₃ |

Interpretation and Causality

-

Aromatic Protons (Ar-H): The two protons on the benzene ring (at C3 and C5) are chemically equivalent due to the molecule's symmetry. Therefore, they resonate at the same chemical shift, resulting in a single signal. As there are no adjacent protons to couple with, this signal appears as a singlet. In the provided data, the peak at approximately 6.81 ppm is assigned to these aromatic protons.[4]

-

Sulfonic Acid Proton (-SO₃H): The proton of the sulfonic acid group is acidic and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature. It often appears as a broad singlet due to chemical exchange with residual water in the solvent. The signal at ~5.84 ppm in the experimental data is tentatively assigned to this proton.[4] It is important to note that this chemical shift is somewhat downfield for a sulfonic acid proton and could also indicate the presence of water in the sample. A D₂O exchange experiment would confirm this assignment, as the -SO₃H peak would disappear.

-

Methyl Protons (-CH₃): There are two distinct sets of methyl groups. The methyl group at the 4-position (para to the sulfonic acid group) is unique. The two methyl groups at the 2 and 6-positions (ortho to the sulfonic acid group) are chemically equivalent. This results in two separate signals for the methyl protons. The signal at ~2.51 ppm is assigned to the para-methyl group, and the signal at ~2.19 ppm is assigned to the two ortho-methyl groups.[4] Both signals appear as singlets as there are no vicinal protons to couple with. The integration of these peaks should show a 1:2 ratio, corresponding to the three protons of the para-methyl group and the six protons of the two ortho-methyl groups, respectively.

Caption: Relationship between the molecular structure and the ¹H NMR signals.

¹³C NMR Spectroscopy

Predicted Data

| Chemical Shift (δ) ppm | Assignment |

| ~145-150 | C -SO₃H (C1) |

| ~140-145 | C -CH₃ (C2, C6) |

| ~135-140 | C -CH₃ (C4) |

| ~128-132 | C H (C3, C5) |

| ~20-25 | p-C H₃ |

| ~18-22 | o-C H₃ |

Interpretation and Causality

-

Aromatic Carbons: Due to the molecule's symmetry, there are four distinct aromatic carbon signals.

-

The carbon atom directly attached to the electron-withdrawing sulfonic acid group (C1) will be the most deshielded and is expected to appear furthest downfield.

-

The carbons bearing the methyl groups (C2, C4, C6) will also be downfield. The two ortho carbons (C2, C6) are equivalent, and the para carbon (C4) is unique, leading to two separate signals.

-

The two carbons bearing hydrogen atoms (C3, C5) are equivalent and will appear as a single signal.

-

-

Methyl Carbons: Similar to the ¹H NMR, there will be two signals for the methyl carbons. One for the para-methyl group and one for the two equivalent ortho-methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Predicted Data

| Wavenumber (cm⁻¹) | Vibration |

| 3200-2500 (broad) | O-H stretch (of the sulfonic acid) |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (methyl) |

| 1600, 1475 | C=C stretch (aromatic ring) |

| 1250-1120 | S=O stretch (asymmetric) |

| 1080-1010 | S=O stretch (symmetric) |

| 850-800 | C-H bend (aromatic, out-of-plane) |

| 700-600 | C-S stretch |

Interpretation and Causality

-

O-H Stretch: The most characteristic feature of a sulfonic acid in an IR spectrum is a very broad and strong absorption band in the region of 3200-2500 cm⁻¹, corresponding to the O-H stretching vibration. This broadness is due to strong hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3100 and 3000 cm⁻¹. The C-H stretching vibrations of the methyl groups will be observed as stronger bands in the 2980-2850 cm⁻¹ region.

-

S=O Stretches: The sulfonyl group gives rise to two strong and characteristic absorption bands. The asymmetric S=O stretch is found in the 1250-1120 cm⁻¹ range, while the symmetric stretch appears between 1080 and 1010 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically show two bands around 1600 cm⁻¹ and 1475 cm⁻¹. The substitution pattern on the ring can influence the exact position and intensity of these bands.

-

C-H Bends: The out-of-plane C-H bending vibrations of the aromatic protons can be indicative of the substitution pattern. For a 1,2,3,5-tetrasubstituted benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ region.

-

C-S Stretch: The C-S stretching vibration is typically weaker and appears in the 700-600 cm⁻¹ region.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing an NMR sample of 2,4,6-trimethylbenzenesulfonic acid would be as follows:

-

Weigh approximately 5-10 mg of the solid 2,4,6-trimethylbenzenesulfonic acid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

If necessary, briefly warm the sample to aid dissolution.

-

Place the NMR tube in the spectrometer for analysis.

IR Sample Preparation (KBr Pellet)

For a solid sample like 2,4,6-trimethylbenzenesulfonic acid, the KBr pellet method is a common technique for obtaining an IR spectrum:

-

Grind a small amount (1-2 mg) of the sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.

-

Thoroughly mix the sample and KBr by grinding them together.

-

Transfer a portion of the mixture to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer for analysis.

Conclusion

The spectroscopic data of 2,4,6-trimethylbenzenesulfonic acid are well-defined by its chemical structure and high degree of symmetry. The ¹H NMR spectrum is characterized by three singlet signals for the aromatic and two types of methyl protons, along with a broad signal for the acidic proton. The ¹³C NMR spectrum is predicted to show four aromatic and two methyl carbon signals. The IR spectrum is dominated by strong absorptions from the sulfonic acid and sulfonyl functional groups, in addition to characteristic bands for the substituted aromatic ring and methyl groups. This comprehensive spectroscopic profile serves as a reliable fingerprint for the identification and quality assessment of 2,4,6-trimethylbenzenesulfonic acid in various scientific and industrial settings.

References

-

MDPI. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Available at: [Link].

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2,4,6-Trimethylbenzenesulfonic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 2,4,6-trimethylbenzenesulfonic acid. As a potent corrosive compound, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, fostering a culture of proactive risk mitigation.

Chemical Identity and Core Physicochemical Properties

2,4,6-Trimethylbenzenesulfonic acid, also known as mesitylenesulfonic acid, is an aromatic sulfonic acid. Understanding its fundamental properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃S | [1] |

| Molecular Weight | 200.25 g/mol | [1] |

| CAS Number | 3453-83-6 | [1] |

| Appearance | Solid (often supplied as a dihydrate) | [2] |

| Synonyms | Mesitylenesulfonic acid dihydrate, Mesitylene-2-sulfonic acid | [1][2] |

Table 1: Key physicochemical properties of 2,4,6-trimethylbenzenesulfonic acid.

Hazard Identification and GHS Classification: A Corrosive Threat

The primary and most severe hazard associated with 2,4,6-trimethylbenzenesulfonic acid is its corrosivity. The Globally Harmonized System (GHS) provides a clear and immediate understanding of the risks.

GHS Classification: Skin Corrosion, Sub-category 1B.[2]

This classification indicates that the substance can cause severe, irreversible skin burns and eye damage upon contact.[2] The causality is rooted in the strong acidic nature of the sulfonic acid group, which can readily denature proteins and cause rapid tissue destruction.

| Pictogram | Signal Word | Hazard Statement |

| Danger | H314: Causes severe skin burns and eye damage. [1][2] |

Table 2: GHS hazard summary for 2,4,6-trimethylbenzenesulfonic acid.

Due to this classification, the compound must be handled with the utmost care, utilizing appropriate engineering controls and personal protective equipment to prevent any direct contact.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls to minimize exposure and PPE as the final barrier. The selection of these measures is directly dictated by the H314 hazard statement.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of 2,4,6-trimethylbenzenesulfonic acid, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[3] This is crucial to prevent the inhalation of any dust or aerosols, which can cause severe respiratory tract irritation.[2]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[2]

-

Emergency Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][4] Their proximity is critical for immediate decontamination in the event of an exposure.

Personal Protective Equipment (PPE): Essential for Direct Handling

The choice of PPE is not arbitrary; it is a scientifically-driven selection to resist chemical permeation and prevent severe burns.

| Protection Type | Specification | Rationale and Field Insight |

| Eye/Face Protection | Tightly fitting, splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[2] | The H314 classification indicates a high risk of severe, potentially irreversible eye damage. Goggles provide a seal against dust and splashes, while a face shield offers a broader barrier. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Wear impervious, fire/flame-resistant laboratory coats.[2] | The compound causes severe skin burns. Gloves must be selected based on breakthrough time and permeation rate for acidic corrosives. A lab coat protects against incidental contact. |

| Respiratory Protection | Not typically required if work is performed within a functioning fume hood. If exposure limits are exceeded or dust is generated outside of a hood, a full-face respirator with an appropriate filter cartridge should be used.[2][5] | The primary risk is dermal, but inhalation of dust can cause severe respiratory irritation.[2] Respirators are a necessary precaution if engineering controls are insufficient or fail. |

Table 3: Personal Protective Equipment (PPE) requirements.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is a self-validating system for safety.

Safe Handling Protocol

-

Pre-Handling Verification: Before starting work, confirm that the fume hood is operational and that an emergency eyewash/shower is unobstructed.

-

PPE Donning: Wear all required PPE as specified in Table 3.

-

Containment: Conduct all manipulations within a chemical fume hood.[3]

-

Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[2]

-

Grounding: Use non-sparking tools and prevent electrostatic discharge when handling the substance, especially in the presence of flammable solvents.[2]

-

Post-Handling: Wash hands and any potentially exposed skin thoroughly after handling.[2] Contaminated clothing should be removed and washed before reuse.[2]

Storage Conditions

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[2][6]

-

Incompatibilities: Store away from incompatible materials such as strong bases and oxidizing agents.[3]

-

Security: The storage area should be locked and accessible only to authorized personnel.[2][6]

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not dispose of down the drain.[2]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an emergency can significantly mitigate injury and damage.

First Aid Measures

Immediate action is critical due to the corrosive nature of the acid.[3]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing. Seek immediate medical attention.[2] |

| Skin Contact | Immediately take off all contaminated clothing.[2] Rinse skin with plenty of water/shower for at least 15 minutes.[3] Seek immediate medical attention. |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] |

Table 4: First aid measures for 2,4,6-trimethylbenzenesulfonic acid exposure.

Spill Cleanup Workflow

A minor spill of 2,4,6-trimethylbenzenesulfonic acid in a laboratory setting can be managed by trained personnel following a strict protocol.